molecular formula C11H13N5O2S B2613770 N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide CAS No. 2034563-99-8

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide

Cat. No.: B2613770
CAS No.: 2034563-99-8
M. Wt: 279.32
InChI Key: YZJLJMLVUNBOLI-UHFFFAOYSA-N
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Description

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide is a heterocyclic sulfonamide derivative featuring a pyridine-triazole hybrid core linked to a cyclopropanesulfonamide group. This compound combines the rigidity of the cyclopropane ring with the aromatic and hydrogen-bonding capabilities of the pyridine-triazole system, making it a candidate for applications in medicinal chemistry and materials science. Structural characterization of such compounds often employs crystallographic software like SHELXL for refinement .

Properties

IUPAC Name

N-[(1-pyridin-3-yltriazol-4-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2S/c17-19(18,11-3-4-11)13-6-9-8-16(15-14-9)10-2-1-5-12-7-10/h1-2,5,7-8,11,13H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJLJMLVUNBOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the pyridine and triazole intermediatesThe final step involves the sulfonamide formation by reacting the intermediate with a sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the nitrogen atoms in the triazole ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the pyridine or triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Features

The compound’s uniqueness lies in its 1,2,3-triazole-pyridine scaffold and cyclopropanesulfonamide substituent. Below is a comparison with similar sulfonamide-containing heterocycles from the literature:

Table 1: Structural Comparison of Selected Sulfonamide Derivatives
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound Pyridine-1,2,3-triazole Cyclopropanesulfonamide ~320 (estimated) Not reported
N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide Pyridine-pyrazole 4-Chlorophenyl, trimethylpyrazole 421.88 178–182
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide Pyrazolo-pyrimidine-chromene Fluorophenyl, cyclopropyl 616.9 211–214
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole Chlorophenylsulfanyl, trifluoromethyl 326.77 Not reported

Substituent Effects on Physicochemical Properties

  • Cyclopropane vs.
  • Sulfonamide Positioning : The sulfonamide in the target compound is directly attached to a cyclopropane, whereas analogues like and feature sulfonamides linked to pyridine or benzene rings. This difference alters electronic distribution and hydrogen-bonding capacity .
  • Halogen Substituents : Compounds like (4-chlorophenyl) and (fluorophenyl) include halogens that enhance lipophilicity and metabolic stability. The absence of halogens in the target compound may improve aqueous solubility.

Spectroscopic and Analytical Data

  • IR Spectroscopy : The target compound’s triazole and sulfonamide groups would exhibit characteristic peaks at ~1384–1170 cm⁻¹ (SO₂ stretching) and ~1550–1490 cm⁻¹ (C=N/C=C), similar to .
  • NMR Signatures : The pyridine-triazole protons in the target compound would resonate at δ ~7.5–9.5 ppm (cf. pyridine protons in at δ 7.35–9.26 ppm) .

Implications for Drug Design

  • Bioavailability : The cyclopropane group may reduce molecular weight compared to , improving compliance with Lipinski’s rules.
  • Target Binding : The triazole-pyridine core could mimic purine interactions in enzymes, similar to pyrazolo-pyrimidine derivatives in .

Biological Activity

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide is a complex organic compound that combines a cyclopropanesulfonamide structure with a pyridine and a triazole moiety. This unique combination suggests potential for diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and cytotoxic effects against various cancer cell lines.

Structural Characteristics

The compound features:

  • Pyridine Ring : Known for its role in enhancing the biological activity of pharmaceuticals.
  • Triazole Ring : Associated with various pharmacological effects, including antifungal and anticancer activities.
  • Cyclopropanesulfonamide Group : This moiety contributes to the compound's ability to interact with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The following table summarizes key findings regarding its biological activities:

Biological Activity Mechanism/Target Reference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionInhibition of specific kinases (e.g., c-Met)
CytotoxicityInduction of apoptosis in cancer cells

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the sulfonamide group is particularly notable for its ability to inhibit bacterial growth by interfering with folic acid synthesis.

Enzyme Inhibition

A study highlighted the compound's potential as an inhibitor of c-Met kinase. This enzyme is often overexpressed in various cancers and plays a critical role in tumor growth and metastasis. The compound demonstrated an IC50 value comparable to established inhibitors like Foretinib, indicating strong inhibitory activity against c-Met kinase (IC50 = 0.090 μM) .

Cytotoxic Effects

In vitro studies have shown that this compound induces cytotoxicity in several cancer cell lines:

  • A549 (Lung Cancer) : IC50 = 1.06 ± 0.16 μM
  • MCF-7 (Breast Cancer) : IC50 = 1.23 ± 0.18 μM
  • HeLa (Cervical Cancer) : IC50 = 2.73 ± 0.33 μM

These results suggest that the compound can effectively induce apoptosis and inhibit cell proliferation in cancer cells .

Case Studies and Experimental Findings

Several studies have explored the synthesis and biological evaluation of triazole derivatives similar to this compound:

Study 1: Triazolo-pyridazine Derivatives

A series of triazolo-pyridazine derivatives were synthesized and tested for their inhibitory activity against c-Met kinase. The promising results indicated moderate cytotoxicity across different cancer cell lines, establishing a foundation for further development .

Study 2: Structure–Activity Relationship (SAR)

Research focused on optimizing the structure of triazole derivatives revealed that specific substitutions on the pyridine ring significantly influenced cytotoxicity and enzyme inhibition profiles. This emphasizes the importance of chemical modifications for enhancing biological activity .

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